molecular formula C12H19N5S B15218737 9-(2-Methylpropyl)-6-propylsulfanylpurin-2-amine CAS No. 56964-85-3

9-(2-Methylpropyl)-6-propylsulfanylpurin-2-amine

Cat. No.: B15218737
CAS No.: 56964-85-3
M. Wt: 265.38 g/mol
InChI Key: GQOUTZNZLMKTHQ-UHFFFAOYSA-N
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Description

9-isobutyl-6-(propylthio)-9H-purin-2-amine is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of an isobutyl group at the 9th position, a propylthio group at the 6th position, and an amine group at the 2nd position of the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-isobutyl-6-(propylthio)-9H-purin-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with isobutyl and propylthio groups under controlled conditions. The reaction may involve the use of catalysts such as boron trifluoride etherate (BF3:OEt2) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

9-isobutyl-6-(propylthio)-9H-purin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: Nucleophilic substitution reactions can replace the propylthio group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

9-isobutyl-6-(propylthio)-9H-purin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-isobutyl-6-(propylthio)-9H-purin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways by binding to active sites or altering the conformation of target molecules. These interactions can lead to various biological effects, including modulation of cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-isobutyl-6-(propylthio)-9H-purin-2-amine is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to its analogs. The presence of the isobutyl and propylthio groups may confer unique reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

56964-85-3

Molecular Formula

C12H19N5S

Molecular Weight

265.38 g/mol

IUPAC Name

9-(2-methylpropyl)-6-propylsulfanylpurin-2-amine

InChI

InChI=1S/C12H19N5S/c1-4-5-18-11-9-10(15-12(13)16-11)17(7-14-9)6-8(2)3/h7-8H,4-6H2,1-3H3,(H2,13,15,16)

InChI Key

GQOUTZNZLMKTHQ-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC(=NC2=C1N=CN2CC(C)C)N

Origin of Product

United States

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